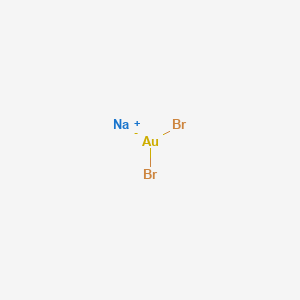
Sodium;dibromogold(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;dibromogold(1-) is a chemical compound that consists of sodium ions and dibromogold anions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Sodium;dibromogold(1-) typically involves the reaction of gold salts with bromine in the presence of sodium ions. One common method is the reduction of tetrachloroauric acid with a reducing agent in the presence of sodium bromide. The reaction conditions, such as temperature and concentration of reactants, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: Industrial production of Sodium;dibromogold(1-) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and high yield. The use of automated systems and advanced purification techniques helps in achieving the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;dibromogold(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state gold compounds.
Reduction: It can be reduced to elemental gold under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Halogenating agents like chlorine and iodine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) compounds, while reduction typically produces elemental gold .
Applications De Recherche Scientifique
Sodium;dibromogold(1-) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Sodium;dibromogold(1-) involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their function and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with cellular components in a specific manner .
Comparaison Avec Des Composés Similaires
Dibromoalkanes: These compounds have similar bromine content but differ in their core structure and properties.
Gold Compounds: Other gold compounds, such as gold chloride and gold nanoparticles, share some similarities but differ in their reactivity and applications.
Uniqueness: Sodium;dibromogold(1-) is unique due to its combination of sodium ions and dibromogold anions, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
24594-56-7 |
|---|---|
Formule moléculaire |
AuBr2Na |
Poids moléculaire |
379.76 g/mol |
Nom IUPAC |
sodium;dibromogold(1-) |
InChI |
InChI=1S/Au.2BrH.Na/h;2*1H;/q+1;;;+1/p-2 |
Clé InChI |
LTNGNZZEXTYILA-UHFFFAOYSA-L |
SMILES canonique |
[Na+].Br[Au-]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)



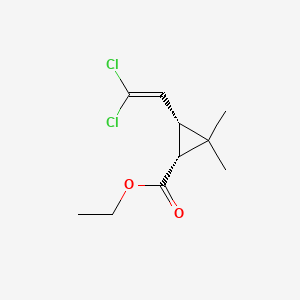
![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)

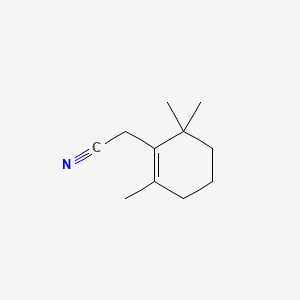
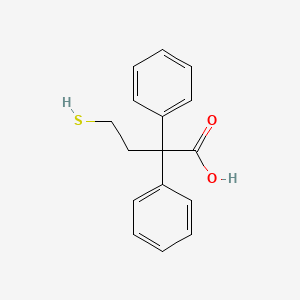
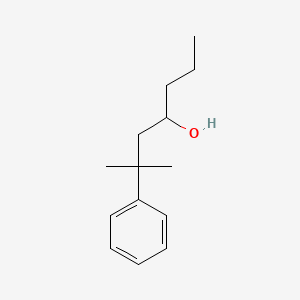
![2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B13753207.png)

